Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride
CAS No.: 2031258-52-1
Cat. No.: VC2897942
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride - 2031258-52-1](/images/structure/VC2897942.png)
Specification
CAS No. | 2031258-52-1 |
---|---|
Molecular Formula | C9H16ClNO2 |
Molecular Weight | 205.68 g/mol |
IUPAC Name | methyl 2-azaspiro[3.4]octane-3-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C9H15NO2.ClH/c1-12-8(11)7-9(6-10-7)4-2-3-5-9;/h7,10H,2-6H2,1H3;1H |
Standard InChI Key | FGMINTQQYIWFEP-UHFFFAOYSA-N |
SMILES | COC(=O)C1C2(CCCC2)CN1.Cl |
Canonical SMILES | COC(=O)C1C2(CCCC2)CN1.Cl |
Introduction
Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride is a derivative of the compound methyl 2-azaspiro[3.4]octane-1-carboxylate, which is characterized by its unique spirocyclic structure. This structure incorporates a nitrogen atom into a bicyclic framework, providing rigidity and three-dimensionality that can be advantageous in drug design and other applications. The hydrochloride form of this compound is typically used to enhance its solubility and stability in aqueous solutions, making it more suitable for various biological and chemical applications.
Synthesis Methods
The synthesis of methyl 2-azaspiro[3.4]octane-1-carboxylate can be achieved through several methods, including the annulation of a cyclopentane ring with a four-membered ring. This process typically involves the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure. The hydrochloride form is obtained by reacting the compound with hydrochloric acid.
Chemical Reactions and Derivatives
Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride can undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions allow for the introduction of different functional groups, leading to diverse derivatives with potential applications in medicinal chemistry and organic synthesis.
Biological Activity and Applications
The biological activity of methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride arises from its ability to interact with specific molecular targets within biological systems. Its spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. This compound is of interest in fields such as antimicrobial and anticancer research.
Comparison with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 2-azaspiro[3.4]octane-1-carboxylate | Spirocyclic structure with a methyl ester group | Provides rigidity and potential biological activity |
Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate | Additional methyl group | Enhanced steric hindrance affecting binding |
Methyl 6-azaspiro[2.5]octane-1-carboxylate | Different ring size | Varies in reactivity due to structural differences |
Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride | Contains an additional carboxylate group | Potentially different biological activity |
Research Findings
Recent research has highlighted the potential of azaspiro compounds, including methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride, in medicinal chemistry. These compounds are being explored for their ability to act as agonists for muscarinic receptors, such as the M4 receptor, which is involved in treating conditions like psychosis and cognitive dysfunction .
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